molecular formula C18H16FNO4S B3989789 (4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

(4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

Cat. No.: B3989789
M. Wt: 361.4 g/mol
InChI Key: IQOFJTIQIRTMFL-UHFFFAOYSA-N
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Description

(4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione is a structurally novel pyrrolidine-2,3-dione derivative, a class of compounds recognized for their significant pharmacological potential. This compound is of high interest in medicinal chemistry research, particularly in the development of targeted enzyme inhibitors. Its molecular architecture, featuring a fluorophenyl group and a thiophene-based hydroxymethylidene moiety, is designed for selective interaction with biological targets. Pyrrolidine-2,3-diones (succinimides) have been extensively investigated as allosteric modulators of ionotropic glutamate receptors , which are crucial for neurotransmission and implicated in various neurological disorders. The specific substitution pattern on this core scaffold suggests potential application as a lead compound for studying and modulating glutamate receptor function in models of neuropathic pain, epilepsy, and neurodegenerative diseases . Researchers can utilize this molecule to explore structure-activity relationships, aiming to enhance selectivity and potency for specific receptor subunits, or to probe the therapeutic window of novel neuroprotective agents. Its value lies in its role as a key chemical tool for advancing understanding of complex neurological pathways and validating new targets for CNS drug discovery.

Properties

IUPAC Name

2-(4-fluorophenyl)-4-hydroxy-1-(2-methoxyethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4S/c1-24-9-8-20-15(11-4-6-12(19)7-5-11)14(17(22)18(20)23)16(21)13-3-2-10-25-13/h2-7,10,15,22H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOFJTIQIRTMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the fluorophenyl and thiophene groups through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties for specific applications.

Scientific Research Applications

Chemistry

In chemistry, (4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and reactivity make it a promising candidate for developing new treatments for various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties, such as thermal stability and reactivity, make it suitable for various applications.

Mechanism of Action

The mechanism of action of (4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to various effects. The compound’s structure allows it to bind to specific sites on these targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-5-(4-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione
  • (4E)-5-(4-bromophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione
  • (4E)-5-(4-methylphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

Uniqueness

The uniqueness of (4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione lies in its fluorophenyl group, which imparts distinct electronic properties and reactivity. This makes it different from its analogs with other substituents, such as chlorine, bromine, or methyl groups, and can lead to unique applications and effects.

Biological Activity

The compound (4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered interest in various fields, including medicinal chemistry and pharmacology. Its unique structure, characterized by several functional groups, suggests potential biological activities that merit detailed investigation.

Chemical Structure and Properties

The molecular formula of the compound is C19H19FN2O4SC_{19}H_{19}FN_2O_4S with a molecular weight of approximately 374.44 g/mol. The presence of the fluorophenyl , hydroxy(thiophen-2-yl) , and methoxyethyl groups contributes to its diverse chemical properties.

PropertyValue
Molecular FormulaC19H19FN2O4SC_{19}H_{19}FN_2O_4S
Molecular Weight374.44 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor interactions, which can lead to significant pharmacological effects. The specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can act as a ligand for specific receptors, influencing cellular signaling pathways.

Biological Activity

Research into the biological activity of this compound reveals several promising areas:

Antimicrobial Activity

Studies have indicated that derivatives of pyrrolidine compounds exhibit notable antimicrobial properties. For instance, compounds with similar structures were evaluated for their antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus and Candida albicans. The zone of inhibition was measured and compared with standard antibiotics, showing significant antimicrobial efficacy .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Preliminary studies on related compounds have shown cytotoxic effects against cancer cell lines, indicating that further exploration into its anticancer properties could be warranted.

Neuropharmacological Effects

Given the structural similarities with other neuroactive compounds, there is potential for exploring its effects on neurotransmitter systems. Compounds with similar functionalities have been studied for their effects on serotonin and dopamine receptors, suggesting avenues for research into psychiatric applications.

Case Studies

  • Antimicrobial Evaluation : A study demonstrated that similar pyrrolidine derivatives exhibited strong antibacterial activity against Gram-positive bacteria with zones of inhibition comparable to standard treatments .
  • Cytotoxicity Assays : Research on related compounds indicated that they possess significant cytotoxic effects against various cancer cell lines, warranting further investigation into the mechanisms involved.
  • Neuropharmacological Screening : Investigations into the effects of structurally similar compounds on neurotransmitter receptors revealed potential for developing treatments for neurological disorders.

Q & A

Q. What are the optimized synthetic routes for (4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione?

The synthesis of pyrrolidine-2,3-dione derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:

  • Condensation : Reacting 4-acetyl-3-hydroxy precursors with fluorophenyl substituents under controlled pH (6.5–7.5) and temperature (60–80°C) to form the pyrrolidine ring .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while acetic acid aids in cyclization .
  • Purification : Recrystallization from DMF-ethanol mixtures improves purity (>95%) . Challenges include avoiding side reactions from the thiophene methylidene group, which requires inert atmospheres (N₂/Ar) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the hydroxy(thiophen-2-yl)methylidene group and detects stereoisomerism (e.g., E/Z configurations) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for the fluorophenyl and methoxyethyl substituents .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions involving the dione moiety .
  • TLC Monitoring : Ensures reaction progression and minimizes byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in biological activity (e.g., antimicrobial vs. null results) may arise from:

  • Structural Variants : Subtle differences in substituent orientation (e.g., thiophene vs. phenyl groups) can alter binding affinity .
  • Assay Conditions : pH-dependent solubility (e.g., in PBS vs. DMSO) affects bioavailability. Standardize solvent systems and cell lines (e.g., E. coli ATCC 25922 for antimicrobial tests) .
  • Data Validation : Cross-reference with orthogonal assays (e.g., MIC vs. time-kill kinetics) to confirm activity .

Q. What strategies are effective for designing derivatives with enhanced pharmacological properties?

  • Substituent Variation : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., nitro) to modulate electronic effects on the pyrrolidine ring .
  • Hybrid Scaffolds : Introduce thiazolidinone or pyrimidine moieties to exploit dual-target inhibition (e.g., COX-2 and β-lactamases) .
  • Computational Modeling : Use DFT calculations to predict substituent effects on the compound’s HOMO-LUMO gap and binding to biological targets .

Q. How can reaction reproducibility be improved for scaled-up synthesis?

  • Catalyst Screening : Test Pd/C or Ni catalysts for reductive cyclization steps to enhance yield (>80%) .
  • Continuous Flow Systems : Minimize batch variability by automating solvent and reagent delivery .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Q. What mechanistic studies are recommended to elucidate this compound’s mode of action?

  • Enzyme Inhibition Assays : Test inhibition of bacterial penicillin-binding proteins (PBPs) using fluorogenic substrates .
  • Molecular Docking : Map the compound’s interaction with ATP-binding pockets (e.g., in kinase targets) using AutoDock Vina .
  • Metabolic Profiling : LC-MS/MS-based metabolomics identifies downstream effects on microbial lipid or amino acid pathways .

Methodological Challenges and Solutions

Q. How to address low yields in the final cyclization step?

  • Temperature Gradients : Gradual heating (40°C → 100°C) prevents premature decomposition of the dione intermediate .
  • Acid Catalysts : p-TsOH (10 mol%) accelerates ring closure while suppressing side reactions .

Q. What are the best practices for stabilizing the hydroxy(thiophen-2-yl)methylidene group?

  • Protecting Groups : Use TBS or acetyl groups to shield the hydroxyl during synthesis, followed by deprotection with TBAF .
  • Low-Temperature Storage : Store at –20°C under argon to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione
Reactant of Route 2
(4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

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